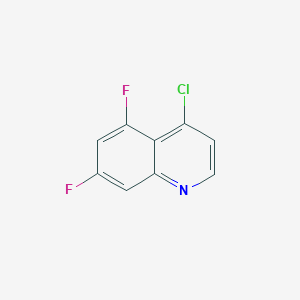

4-Chloro-5,7-difluoroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTFMBZVSQOTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656128 | |

| Record name | 4-Chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-46-6 | |

| Record name | 4-Chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874831-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Specific analyses for 4-Chloro-5,7-difluoroquinoline are outlined below.

¹H NMR Spectral Analysis

A review of scientific literature and chemical databases did not yield specific experimental ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data for this compound. The characterization of the proton environments in the molecule awaits experimental determination.

¹⁹F NMR for Fluorine Position and Environment

Despite a thorough search, specific experimental ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) data for this compound could not be located in the available literature. This analysis is crucial for confirming the positions and electronic environments of the two fluorine atoms on the quinoline (B57606) ring.

¹³C NMR for Carbon Skeleton Characterization

Experimental ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data, which is essential for characterizing the carbon framework of this compound, was not found in the searched databases and literature.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups and bonding within a molecule based on its absorption of infrared radiation. A search for experimental IR or FT-IR spectra for this compound did not yield any specific data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. While experimental mass spectrometry data for this compound is not available in the reviewed literature, predicted data has been calculated based on its chemical formula (C₉H₄ClF₂N). The monoisotopic mass is predicted to be 199.00003 Da. uni.lu

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from computational models. uni.lu These theoretical values are critical for identifying the compound in future experimental mass spectrometry studies.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.00731 |

| [M+Na]⁺ | 221.98925 |

| [M-H]⁻ | 197.99275 |

| [M+NH₄]⁺ | 217.03385 |

| [M+K]⁺ | 237.96319 |

| [M]⁺ | 198.99948 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no published crystal structure for this compound. Therefore, detailed information regarding its solid-state conformation, bond lengths, and bond angles is not currently available.

Supramolecular Motifs Involving Halogen Atoms (C-F...π, C-F...H, F...F interactions)

Without experimental crystallographic data or dedicated computational studies for this compound, a detailed discussion of the specific supramolecular motifs it forms is not possible. In analogous fluorinated and chlorinated heterocyclic compounds, interactions such as C-F...π, C-F...H, and F...F are often observed and play a crucial role in the assembly of molecules in the solid state. However, the presence, geometry, and energetic significance of these interactions in the crystal structure of this compound remain uninvestigated in the available scientific literature.

Crystal Packing and Intermolecular Interactions

Similarly, an analysis of the crystal packing and the broader network of intermolecular interactions for this compound cannot be provided. The arrangement of molecules in the crystal lattice, which is dictated by a combination of van der Waals forces, electrostatic interactions, and potentially non-covalent interactions involving the halogen atoms, has not been publicly reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the properties of 4-Chloro-5,7-difluoroquinoline.

Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. This optimized geometry represents the most probable structure of the molecule in the gas phase.

DFT methods, often paired with a basis set such as 6-311G(d,p), are employed to perform this optimization. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the chloro and fluoro substituents are key parameters determined through this process.

Interactive Data Table: Optimized Geometrical Parameters (Predicted)

| Parameter | Value (Å/°) |

| C-Cl Bond Length | 1.74 |

| C5-F Bond Length | 1.35 |

| C7-F Bond Length | 1.36 |

| N1-C2 Bond Angle | 117.5 |

| C4-C9-N1 Bond Angle | 123.0 |

| C5-C6-C7 Bond Angle | 119.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure Analysis

Once the geometry is optimized, DFT is used to analyze the electronic structure of this compound. This analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical properties and reactivity. Key aspects of electronic structure analysis include the calculation of molecular orbitals, electron density, and electrostatic potential.

The distribution of electron density highlights regions of the molecule that are electron-rich or electron-deficient. The electrostatic potential map, often visualized on the molecular surface, indicates areas that are likely to interact with electrophiles (negative potential) or nucleophiles (positive potential). For this compound, the electronegative fluorine and chlorine atoms, as well as the nitrogen atom in the quinoline ring, are expected to significantly influence the electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the locations of the HOMO and LUMO densities can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: FMO Energies (Predicted)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. nih.gov In the context of this compound, QSAR studies could be employed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on its structural features. nih.govresearchgate.net

To build a QSAR model, a set of molecules with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic. For this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from DFT calculations like HOMO and LUMO energies. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a correlation between these descriptors and the observed activity.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to large biological systems like proteins, MD simulations can also provide insights into the behavior of smaller molecules like this compound in different environments, such as in solution.

An MD simulation would involve placing the this compound molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for the system. This allows for the observation of its dynamic behavior, including conformational changes and interactions with its surroundings. This information can be valuable for understanding its solubility, stability, and how it might interact with a biological target.

Prediction of Reactivity and Regioselectivity

Computational methods are highly effective in predicting the reactivity of a molecule and the regioselectivity of its reactions. For this compound, theoretical calculations can identify the most likely sites for chemical reactions.

The electronic structure analysis from DFT provides key indicators of reactivity. For example, the calculated atomic charges can suggest which atoms are more susceptible to nucleophilic or electrophilic attack. Fukui functions, derived from FMO theory, can also be calculated to provide a more sophisticated prediction of the most reactive sites for different types of reactions. In the case of nucleophilic aromatic substitution, a common reaction for chloroquinolines, computational models can predict whether the chlorine atom at the 4-position is more likely to be substituted compared to other potential reaction sites. nih.gov This is crucial for designing synthetic routes and understanding reaction mechanisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional Effects of Halogen Substituents on Biological Activity

Halogens are critical modulators of a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn affect biological activity. eurochlor.orgresearchgate.net The specific arrangement of chlorine and fluorine in 4-Chloro-5,7-difluoroquinoline has profound implications for its function.

The chlorine atom at the 4-position of the quinoline (B57606) ring is a key feature that significantly enhances the molecule's reactivity, making it a valuable intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com This position is strategic for introducing various side chains and functional groups to modulate the compound's activity. In the well-studied class of 4-aminoquinolines, such as chloroquine, the substituent at the 4-position is crucial for antimalarial activity. youtube.com The chloro group at C4 acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of different side chains, which can be optimized to enhance binding to biological targets and improve pharmacokinetic properties. For instance, studies on 4-substituted 7-chloroquinolines have shown that modifications at the 4-position are critical for intensifying bioactivities. nih.govdoity.com.br The chlorine itself, being an electron-withdrawing group, also influences the electron distribution of the entire quinoline ring system, which can impact its binding capabilities with target proteins. researchgate.netchemimpex.com

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. researchgate.net Fluorine's high electronegativity and small size allow it to alter the electronic properties of a molecule without causing significant steric hindrance. nih.gov In the context of this compound, the two fluorine atoms at positions 5 and 7 are expected to have several effects:

Increased Metabolic Stability : The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the compound's half-life in the body. researchgate.net The electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards oxidative metabolism. nih.gov

Enhanced Binding Affinity : Fluorine can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, potentially increasing the compound's potency.

Modulation of Physicochemical Properties : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net

Studies on related fluoroquinolones have shown that fluorine substitution at positions like C5 can significantly enhance antibacterial potency. nih.gov The presence of fluorine at both the 5 and 7 positions likely confers a unique electronic and steric profile that influences the molecule's interaction with its biological targets.

The biological activity of halogenated quinolines is highly dependent on the type and position of the halogen. A comparative analysis provides insight into the specific role of the 4-Cl, 5-F, 7-F substitution pattern.

Comparison with 7-Chloroquinolines : The 7-chloroquinoline (B30040) scaffold is a cornerstone of many antimalarial drugs, including chloroquine. nih.govacs.org In these compounds, the 7-chloro group is considered essential for activity, as it is believed to enhance the drug's ability to inhibit the formation of hemozoin in the malaria parasite. nih.govacs.org Unlike this compound, these compounds typically feature an amino side chain at the 4-position, not a chlorine. The additional fluorine atoms at positions 5 and 7 in this compound would be expected to further modulate properties like lipophilicity and target interaction compared to a simpler 4,7-dichloroquinoline. nih.gov

Comparison with Brominated Quinolines : Bromine, being larger and more polarizable than chlorine, can also confer potent biological activity. Studies on brominated quinolines have demonstrated significant antiproliferative effects. nih.gov For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit human DNA topoisomerase I. nih.gov This suggests that di-halogenation at the 5 and 7 positions is a viable strategy for generating potent bioactivity, though the specific properties will differ between fluorine, chlorine, and bromine substituents.

Role of the Quinoline Core in Pharmacological Modulation

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com This core structure is found in numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. orientjchem.orgrsc.orgnih.gov The versatility of the quinoline core stems from several factors:

Structural Rigidity and Aromaticity : The flat, aromatic nature of the quinoline ring allows for effective π-stacking interactions with biological macromolecules like DNA and proteins.

Hydrogen Bonding Capability : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many enzymes and receptors.

Tunable Properties : The quinoline system can be readily functionalized at multiple positions, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological effects. nih.gov

The quinoline nucleus serves as the fundamental framework upon which the specific halogen substituents of this compound exert their modulatory effects, anchoring the molecule to its biological targets. orientjchem.org

Correlations between Structural Features and Biological Targets

The specific structural elements of this compound suggest potential interactions with several important biological targets.

Kinase Inhibition : Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The quinoline scaffold is a common feature in such inhibitors. The halogen substituents can enhance binding affinity through hydrophobic and halogen-bonding interactions. For example, in quinazoline-based EGFR inhibitors, halogen substitutions are known to be favorable for activity. mdpi.com

DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinoline core is well-suited for intercalating between the base pairs of DNA, a mechanism of action for some anticancer drugs. rsc.org As noted, related halogenated quinolines have shown activity against DNA topoisomerase, an enzyme critical for DNA replication. nih.gov

Heme Detoxification Pathway (Antimalarial) : In malaria parasites, the 7-chloroquinoline scaffold is strongly associated with the inhibition of heme polymerization into hemozoin, leading to a toxic buildup of free heme. nih.govacs.org While this compound is not a classic antimalarial structure, the presence of the quinoline core and chlorine suggests this pathway as a potential area of investigation.

Nuclear Receptor Modulation : The 4-amino-7-chloroquinoline structure has been identified as a critical scaffold for the activation of the nuclear receptor NR4A2, a potential target for Parkinson's disease treatment. nih.gov This highlights that the quinoline core, in combination with specific substitutions, can interact with a diverse range of protein targets.

Strategic Substituent Modifications to Optimize Activity

This compound is a versatile starting point for the development of optimized therapeutic agents. The chlorine atom at the 4-position is particularly important as it serves as a chemical handle for introducing diverse substituents. chemimpex.com By replacing the C4 chlorine with various amino, alkoxy, or thioalkyl side chains, medicinal chemists can systematically explore the SAR and optimize the compound for a specific biological target. nih.govdoity.com.br For example, replacing the chlorine with a carefully designed side chain could:

Introduce new hydrogen bond donors/acceptors to enhance target binding.

Introduce basic amine groups that can lead to lysosomotropic accumulation, a property exploited in antimalarial and some anticancer agents. frontiersin.org

Target specific pockets or sub-sites within a receptor or enzyme active site.

The fluorine atoms at positions 5 and 7 provide a stable, metabolically robust foundation, allowing chemists to focus modifications at the more reactive 4-position to fine-tune the biological activity. chemimpex.comresearchgate.net

Advanced Research Applications of 4 Chloro 5,7 Difluoroquinoline and Its Derivatives

Applications in Medicinal Chemistry and Drug Development

The strategic placement of halogen atoms on the quinoline (B57606) ring system can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of quinoline-based drugs. Furthermore, fluorine atoms at the 5- and 7-positions are expected to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. However, specific examples of the application of 4-Chloro-5,7-difluoroquinoline in medicinal chemistry are not well-reported.

As a Synthon for Novel Therapeutic Agents

A synthon is a key building block in the synthesis of a larger, more complex molecule. While numerous chloro- and fluoro-substituted quinolines serve as vital synthons in drug discovery, a thorough review of scientific databases does not yield specific examples of this compound being utilized as a direct precursor for the synthesis of novel therapeutic agents. The broader class of 4-chloroquinolines, however, is instrumental in the synthesis of a wide array of bioactive compounds.

Development of Kinase Inhibitors

The 4-anilinoquinoline scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial targets in cancer therapy. The aniline (B41778) moiety is typically introduced via nucleophilic substitution of a 4-chloroquinoline precursor. While extensive research has been conducted on various substituted 4-anilinoquinolines as kinase inhibitors, there is no specific mention in the available literature of kinase inhibitors derived from this compound.

Potential in Anti-Cancer Research

Halogenated quinolines have demonstrated a broad spectrum of anti-cancer activities. For instance, derivatives of 7-chloroquinoline (B30040) have been investigated for their cytotoxic effects against various cancer cell lines. However, specific studies detailing the anti-cancer potential of this compound or its direct derivatives are not found in the current body of scientific literature.

Investigational Agents for Specific Disease Pathways

The quinoline nucleus is a versatile scaffold that has been explored for the treatment of a multitude of diseases beyond cancer, including malaria, HIV, and neurodegenerative disorders. The specific substitution pattern of this compound suggests potential for unique biological activities. Nevertheless, there is a lack of published research investigating the effects of this compound or its derivatives on specific disease pathways.

Materials Science Applications

Quinolines and their derivatives can exhibit interesting photophysical and electronic properties, making them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. A search for the application of this compound in materials science did not yield any specific research articles or patents describing its use in this field.

Radiochemistry and Imaging Applications (e.g., ¹⁸F-PET Tracers)

The introduction of a fluorine-18 (¹⁸F) isotope into biologically active molecules is a key strategy for the development of positron emission tomography (PET) tracers for in vivo imaging. The presence of fluorine atoms in the 5- and 7-positions of this compound could theoretically provide sites for radiofluorination. However, there are no published studies describing the synthesis or application of ¹⁸F-labeled this compound or its derivatives as PET tracers.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5,7-difluoroquinoline?

The compound can be synthesized via:

- Conrad-Limpach synthesis : Using m-chloroaniline and ethyl ethoxymethylenemalonate under cyclocondensation conditions .

- Ester hydrolysis and chlorination : Starting from ethyl this compound-3-carboxylate (CAS 311346-69-7), followed by hydrolysis and decarboxylation .

- Halogen exchange reactions : Fluorine or chlorine substitution on pre-functionalized quinoline scaffolds using agents like POCl₃ or HF-pyridine .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments (e.g., 4-Cl and 5,7-F groups produce distinct splitting patterns) .

- Mass spectrometry (MS) : Determines molecular weight (C₁₀H₅ClF₂N, MW 215.6 g/mol) and fragmentation pathways .

- IR spectroscopy : Detects functional groups (e.g., C-Cl at ~550–750 cm⁻¹ and C-F at ~1000–1400 cm⁻¹) .

Advanced Research Questions

Q. How do substituent positions (Cl at C4, F at C5/C7) influence biological activity?

- Steric and electronic effects : The electron-withdrawing Cl and F groups enhance electrophilicity, improving interactions with biological targets (e.g., DNA gyrase in antibacterial studies) .

- Comparative studies : Derivatives with Cl/F at adjacent positions (e.g., 4-Cl-6,8-F) show reduced activity compared to 4-Cl-5,7-F, suggesting positional sensitivity in enzyme binding .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of fluorinated quinolines?

- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across bacterial strains to minimize variability .

- Structural validation : Confirm compound purity via HPLC and X-ray crystallography (e.g., crystal structure analysis resolves discrepancies in active conformers) .

- Mechanistic studies : Compare target inhibition (e.g., topoisomerase IV vs. DNA gyrase) to explain species-specific activity .

Q. What experimental designs optimize synthetic yield under varying conditions?

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (e.g., ZnCl₂) to identify optimal conditions .

- In-situ monitoring : Use HPLC or TLC to track reaction progress and minimize side products like 4,7-dichloro analogs .

- Scale-up adjustments : Reduce reaction time via microwave-assisted synthesis to prevent decomposition of heat-sensitive intermediates .

Q. What is the mechanistic role of Cl/F substituents in kinase inhibition?

- Binding affinity : Chlorine at C4 enhances hydrophobic interactions with kinase ATP-binding pockets, while fluorine at C5/C7 improves solubility and bioavailability .

- Electrostatic effects : Fluorine’s electronegativity modulates electron density, altering hydrogen-bonding interactions with catalytic residues (e.g., EGFR tyrosine kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.